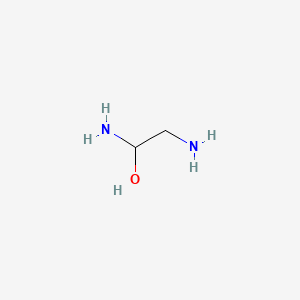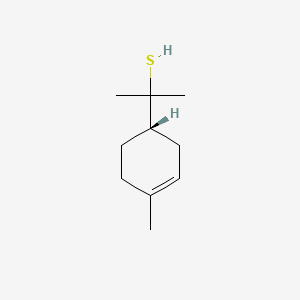
2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide
概要
説明
2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide is a compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structural features and potential biological activities.
作用機序
Target of Action
The primary target of 2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It breaks down triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .
Mode of Action
The compound interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, preventing the binding of natural substrates (triglycerides). This inhibits the enzyme’s activity and reduces the breakdown of dietary fats .
Biochemical Pathways
By inhibiting pancreatic lipase, this compound affects the lipid digestion pathway. The reduced breakdown of dietary fats leads to a decrease in the absorption of fats in the intestines. This can have downstream effects on lipid metabolism and energy homeostasis .
Result of Action
The inhibition of pancreatic lipase by this compound results in a decrease in the digestion and absorption of dietary fats. This can lead to a reduction in caloric intake and potentially contribute to weight loss . Therefore, this compound could be of interest for the treatment of conditions such as obesity .
準備方法
The synthesis of 2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide typically involves the reaction of o-toluidine with 6-sulfonyl chloride coumarin in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Research has indicated its potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Industry: It may be used in the development of new materials with specific properties.
類似化合物との比較
2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide can be compared with other coumarin derivatives, such as:
3-chloro-2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide: Similar structure but with a chlorine atom, which may alter its biological activity.
Coumarin-3-carboxamide analogues: These compounds have shown potential as pancreatic lipase inhibitors and have been studied for their anti-obesity effects.
Tetrahydropyrimidinecarboxamide derivatives: These compounds have demonstrated anti-cancer activity and are structurally related to coumarins.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and potential therapeutic applications.
特性
IUPAC Name |
N-(2-methylphenyl)-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-11-4-2-3-5-14(11)17-22(19,20)13-7-8-15-12(10-13)6-9-16(18)21-15/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGFTCVHCMFQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424219 | |
| Record name | F3179-0581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199526 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
84015-73-6 | |
| Record name | F3179-0581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-](/img/structure/B3057614.png)


![Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B3057622.png)


![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3057628.png)



